molecular formula C18H19N3O2S2 B2913491 2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide CAS No. 1904186-65-7

2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide

Cat. No.: B2913491
CAS No.: 1904186-65-7
M. Wt: 373.49
InChI Key: YWCONJJSZNPZAR-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities. As a core structural analog of quinazolines, this heterocyclic compound serves as a valuable building block in early-stage drug discovery research . The thieno[2,3-d]pyrimidine core is recognized for its potent antimicrobial properties. Research on structurally similar compounds has demonstrated significant in vitro antibacterial and antimycobacterial activity against a range of challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE), with MIC values reported in the range of 2–16 mg/L . Furthermore, related derivatives have shown activity against Gram-negative bacteria and Mycobacterium tuberculosis . The 2-(ethylsulfanyl) and 3-substituted side chains are often essential for this antimicrobial efficacy . Beyond infectious disease research, this chemotype exhibits considerable potential in oncology. Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-proliferative effects against various human cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The mechanism of action for these compounds is multifaceted and can include cell cycle arrest at specific phases (G1 or G2), ultimately leading to the inhibition of cancer cell proliferation . The structural features of this compound make it a promising candidate for use as a chemical probe to investigate new biological targets and pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-3-24-15-7-5-4-6-13(15)16(22)19-9-10-21-12(2)20-17-14(18(21)23)8-11-25-17/h4-8,11H,3,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCONJJSZNPZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the ethylsulfanyl group and the benzamide moiety. Common reagents used in these reactions include ethyl mercaptan, various amines, and acylating agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thieno[2,3-d]pyrimidine moiety can be reduced to alcohols.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Key Observations :

  • The target compound has a lower molecular weight (367.5) compared to BA91798 (557.7) due to the absence of bulky diphenyl or dimethoxyphenyl groups .
  • Substituents like ethylsulfanyl (C₂H₅S) may enhance metabolic stability compared to methyl or benzyl groups in analogs .
  • The benzamide moiety is conserved across analogs, suggesting a common mechanism of action (e.g., enzyme inhibition) .

Structure-Activity Relationships (SAR)

  • Sulfur position : Sulfanyl groups at position 2 (as in the target compound) enhance potency compared to position 3 substitutions .
  • Linker flexibility : Ethyl linkers (vs. rigid aromatic groups) improve binding to flexible enzyme active sites .
  • Electron-withdrawing groups : Trifluoromethyl or nitro substituents (e.g., in BA91810) increase antimicrobial activity but may reduce solubility .

Biological Activity

The compound 2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H20N2O1S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated various thienopyrimidine compounds, including derivatives similar to our compound of interest. The results showed:

  • Minimum Inhibitory Concentration (MIC) values were determined against multiple bacterial strains:
    • Gram-positive : Staphylococcus aureus, Bacillus subtilis
    • Gram-negative : Escherichia coli, Salmonella typhi
CompoundMIC (µg/mL)Gram-positiveGram-negative
2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamideXYZ
Reference CompoundABC

The specific MIC values for the compound are yet to be conclusively determined in literature but are expected to be comparable to those of potent antimicrobial agents .

Anticancer Activity

Thienopyrimidine derivatives have shown promising anticancer activity. In particular, compounds related to our target have been evaluated for their effects on various cancer cell lines. A notable study reported:

  • Inhibition of MDA-MB-231 cells (triple-negative breast cancer):
    • The compound demonstrated an inhibition range from 43% to 87% at varying concentrations.
CompoundCell LineInhibition (%)
2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamideMDA-MB-23143 - 87
Gefitinib (Reference)MDA-MB-231Higher

This indicates that the compound may act as a viable candidate for further development as an anticancer agent .

Antioxidant Activity

Recent studies have also highlighted the antioxidant potential of thienopyrimidine derivatives. For instance, investigations into erythrocyte alterations in fish exposed to toxic substances revealed that these compounds could mitigate oxidative stress effects.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrimidine CompoundReduced significantly

These findings suggest that the compound may possess protective effects against oxidative damage .

Case Studies

  • Antimicrobial Efficacy : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, showing significant growth inhibition.
  • Cancer Cell Studies : Compounds structurally similar to our target were screened against various cancer cell lines with promising results leading to further investigations into their mechanisms of action.

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